molecular formula C15H20N2O3 B5766890 4-[(3,4-dimethylphenoxy)acetyl]-1-piperazinecarbaldehyde

4-[(3,4-dimethylphenoxy)acetyl]-1-piperazinecarbaldehyde

Cat. No. B5766890
M. Wt: 276.33 g/mol
InChI Key: AKZJONQEFPUBGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3,4-dimethylphenoxy)acetyl]-1-piperazinecarbaldehyde is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various fields, including cancer research and drug development. In

Mechanism of Action

The mechanism of action of 4-[(3,4-dimethylphenoxy)acetyl]-1-piperazinecarbaldehyde is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and does not have any significant adverse effects on normal cells. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and induce cell cycle arrest.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(3,4-dimethylphenoxy)acetyl]-1-piperazinecarbaldehyde in lab experiments is its low toxicity profile. It has also shown activity against several different types of cancer cells, making it a promising candidate for drug development. However, one limitation is that the mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.

Future Directions

There are several future directions for research on 4-[(3,4-dimethylphenoxy)acetyl]-1-piperazinecarbaldehyde. One direction is to further study its mechanism of action and identify the specific enzymes and pathways that it targets. Another direction is to explore its potential use in combination with other drugs for cancer treatment. Additionally, further studies are needed to determine its efficacy in animal models and in clinical trials.

Synthesis Methods

The synthesis of 4-[(3,4-dimethylphenoxy)acetyl]-1-piperazinecarbaldehyde involves the reaction of 3,4-dimethylphenol with piperazine in the presence of acetic anhydride. The resulting product is then reacted with chloroacetyl chloride to form the final compound.

Scientific Research Applications

This compound has been studied for its potential use in cancer research. Studies have shown that it has anti-tumor properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in drug development, as it has shown activity against several different types of cancer cells.

properties

IUPAC Name

4-[2-(3,4-dimethylphenoxy)acetyl]piperazine-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-12-3-4-14(9-13(12)2)20-10-15(19)17-7-5-16(11-18)6-8-17/h3-4,9,11H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZJONQEFPUBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)N2CCN(CC2)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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